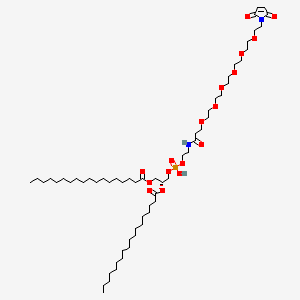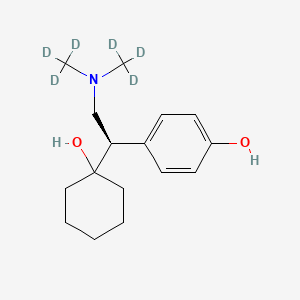
DSPE-PEG6-Mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DSPE-PEG6-Mal, also known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6], is a compound that belongs to the class of polyethylene glycol (PEG) conjugates. It is widely used in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugation applications. The compound consists of a DSPE phospholipid and a maleimide functional group, which makes it a versatile linker for various biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG6-Mal involves the conjugation of DSPE with a PEG chain terminated with a maleimide group. The general synthetic route includes:
Activation of DSPE: DSPE is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
PEGylation: The activated DSPE is then reacted with a PEG chain containing a terminal amine group to form DSPE-PEG.
Maleimide Conjugation: The DSPE-PEG is further reacted with maleimide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of DSPE are activated using DCC and NHS.
Continuous PEGylation: The activated DSPE is continuously reacted with PEG in a controlled environment to ensure high yield and purity.
Maleimide Conjugation: The final step involves the conjugation of maleimide to the PEGylated DSPE under optimized conditions to produce this compound with high efficiency
Analyse Chemischer Reaktionen
Types of Reactions
DSPE-PEG6-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in proteins or other molecules to form stable thioether bonds.
Hydrolysis: The ester bonds in this compound can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral pH.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bonds, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Mild oxidizing or reducing agents can be used, although these reactions are not frequently employed
Major Products Formed
Thioether Bonds: Formed from substitution reactions with thiol groups.
Hydrolyzed Products: Resulting from the breakdown of ester bonds under hydrolytic conditions
Wissenschaftliche Forschungsanwendungen
DSPE-PEG6-Mal has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Utilized in drug delivery systems, particularly in the formation of PEGylated liposomes and micelles for targeted drug delivery.
Industry: Applied in the development of new materials and coatings, as well as in nanotechnology and biotechnology research .
Wirkmechanismus
The mechanism of action of DSPE-PEG6-Mal involves its ability to form stable thioether bonds with thiol groups in target molecules. This property makes it an effective linker for conjugating proteins, peptides, and other biomolecules. The maleimide group specifically reacts with thiol groups, while the PEG chain provides solubility and stability to the conjugated product. The DSPE phospholipid moiety allows for incorporation into lipid bilayers, making it useful in liposome and micelle formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DSPE-PEG-Mal: Similar to DSPE-PEG6-Mal but with different PEG chain lengths.
DSPE-PEG-NHS: Contains an N-hydroxysuccinimide ester instead of a maleimide group.
DSPE-PEG-COOH: Contains a carboxyl group instead of a maleimide group.
Uniqueness of this compound
This compound is unique due to its specific combination of a DSPE phospholipid, a PEG chain, and a maleimide group. This combination provides versatility in bioconjugation applications, allowing for stable and specific linkage to thiol-containing molecules. The PEG6 chain length offers an optimal balance between solubility and flexibility, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C60H111N2O17P |
|---|---|
Molekulargewicht |
1163.5 g/mol |
IUPAC-Name |
[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C60H111N2O17P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(66)76-53-55(79-60(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)54-78-80(68,69)77-41-38-61-56(63)37-40-70-43-45-72-47-49-74-51-52-75-50-48-73-46-44-71-42-39-62-57(64)35-36-58(62)65/h35-36,55H,3-34,37-54H2,1-2H3,(H,61,63)(H,68,69)/t55-/m1/s1 |
InChI-Schlüssel |
CRTPHYSBAGPSHQ-KZRJWCEASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)



![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)
![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)


![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)
![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,21,23,26,28(40),30,32,35-heptadecaene](/img/structure/B11933069.png)

